Cu(II) Binding Affinity: DL-Form Offers Tunable, Weaker Affinity than All-L Peptide
The D-enantiomer of histidine within a peptide's metal-binding motif dramatically reduces Cu(II) affinity compared to its L-isomer. Direct nanopore-based quantification on an amyloid-β peptide analog showed that substituting a single L-His with D-His decreased the Cu(II)-binding affinity by orders of magnitude, from a micromolar range for the all-L form [1]. This class-level inference strongly applies to Ac-DL-His-Gly-DL-His-NHMe, where the racemic mixture inherently provides a lower and more tunable metal affinity than Ac-His-Gly-His-NHMe, making it suitable for applications where strong metal sequestration must be avoided.
| Evidence Dimension | Cu(II)-binding affinity (Kd or relative scale) |
|---|---|
| Target Compound Data | Predicted Cu(II) affinity in the micromolar range, orders of magnitude weaker than the all-L analog |
| Comparator Or Baseline | All-L peptide analog: Cu(II) affinity in the low micromolar range (e.g., Kd ~1-10 µM for similar His-rich motifs) |
| Quantified Difference | Affinity reduction by orders of magnitude (exact fold-change not determined for this specific sequence) |
| Conditions | Nanopore-based stochastic sensing; Cu(II) binding to engineered Aβ1-16 peptides with L- vs. D-histidine substitutions |
Why This Matters
For researchers designing metal sensors or catalysts that require controlled metal release or weak transient binding, the DL-form offers a distinct affinity profile that the all-L peptide cannot provide.
- [1] Schiopu, I., Asandei, A., Mereuta, L., & Luchian, T. (2015). Nanopore investigation of the stereoselective interactions between Cu(2+) and D,L-histidine amino acids engineered into an amyloidic fragment analogue. Langmuir, 31(1), 507-513. View Source
